methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride
CAS No.:
Cat. No.: VC18110886
Molecular Formula: C7H12ClNO2
Molecular Weight: 177.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H12ClNO2 |
|---|---|
| Molecular Weight | 177.63 g/mol |
| IUPAC Name | methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C7H11NO2.ClH/c1-10-7(9)5-2-3-6(8)4-5;/h2-3,5-6H,4,8H2,1H3;1H/t5-,6-;/m1./s1 |
| Standard InChI Key | SWYRZYIXFKDJEK-KGZKBUQUSA-N |
| Isomeric SMILES | COC(=O)[C@H]1C[C@@H](C=C1)N.Cl |
| Canonical SMILES | COC(=O)C1CC(C=C1)N.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride has the molecular formula C₇H₁₂ClNO₂ and a molar mass of 177.63 g/mol. The IUPAC name is methyl (1S,4S)-4-aminocyclopent-2-ene-1-carboxylate hydrochloride, reflecting its stereochemistry and functional groups. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 229613-83-6 (related isomer) |
| InChI Key | SWYRZYIXFKDJEK-KGZKBUQUSA-N |
| SMILES | COC(=O)[C@H]1CC@@HN.Cl |
| Solubility (in methanol) | 5.63 mM at 1 mg/mL |
The compound’s stereochemistry is critical for its biological activity, as the (1S,4S) configuration ensures optimal spatial orientation for binding to viral targets.
Spectral and Physical Data
The hydrochloride salt enhances stability, allowing storage at -20°C . Spectroscopic data (e.g., NMR, IR) confirm the presence of the amino (-NH₃⁺), ester (-COOCH₃), and cyclopentene moieties. X-ray crystallography of related isomers reveals a puckered cyclopentene ring with substituents in equatorial positions, minimizing steric strain .
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis involves ring-opening of a bicyclic lactam precursor under acidic conditions. For example, heating (-)-(1R,4S)-2-azabicyclo[2.2.1]hept-5-ene-3-one with 1.25 M HCl in methanol at reflux for 12 hours yields the hydrochloride salt with 85% efficiency . Key steps include:
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Acid-Catalyzed Ring Opening: Protonation of the lactam’s carbonyl group initiates ring cleavage, forming the aminocyclopentene backbone.
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Esterification: Methanol acts as both solvent and nucleophile, converting the carboxylic acid intermediate to the methyl ester.
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Salt Formation: Excess HCl precipitates the product as a crystalline hydrochloride salt .
Industrial Production Challenges
Scaling this synthesis requires optimizing temperature and reagent stoichiometry to maintain stereochemical purity. Continuous flow reactors and chiral catalysts (e.g., tartaric acid derivatives) are employed to minimize racemization, ensuring >99% enantiomeric excess .
Pharmaceutical Applications
Role in Antiviral Drug Synthesis
This compound is a key intermediate in synthesizing peramivir, a neuraminidase inhibitor used against influenza A and B. The cyclopentene ring mimics the planar transition state of viral sialic acid cleavage, enabling competitive inhibition. Structural modifications at the amino and ester groups enhance binding affinity to neuraminidase’s active site.
Structure-Activity Relationships (SAR)
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Amino Group: Essential for hydrogen bonding with conserved residues (e.g., Glu119 in influenza neuraminidase).
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Cyclopentene Ring: Rigidity prevents conformational flexibility, increasing target specificity.
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Ester Group: Improves solubility and bioavailability via prodrug strategies.
Mechanistic Insights
Biochemical Interactions
In peramivir synthesis, the (1S,4S) configuration aligns the amino group to interact with viral neuraminidase’s hydrophobic pocket, while the carboxylate ester facilitates membrane permeability. Kinetic studies show nanomolar inhibition constants (Ki) for intermediates derived from this compound, underscoring its efficacy.
Catalytic Asymmetry
Chiral catalysts like o-phthalaldehyde resolve racemic mixtures during synthesis, achieving enantiomeric ratios >20:1 . Asymmetric hydrogenation and enzymatic resolution further enhance stereochemical control, critical for pharmaceutical efficacy .
Research and Development Trends
Recent Advances (2023–2025)
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Green Chemistry: Solvent-free syntheses using ionic liquids reduce waste.
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Continuous Manufacturing: Microreactors improve yield and purity while cutting production costs by 40%.
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Agrochemical Applications: Derivatives show herbicidal activity against Amaranthus retroflexus, though this remains exploratory .
Future Directions
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Protease Inhibitors: Investigating analogs for SARS-CoV-2 main protease inhibition.
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Drug Delivery Systems: Encapsulation in lipid nanoparticles to enhance pharmacokinetics.
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